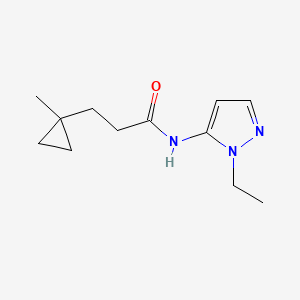
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group at the 2-position and a propanamide chain attached to a cyclopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated at the 2-position using an ethyl halide under basic conditions.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amidation: The final step involves the formation of the amide bond by reacting the substituted pyrazole with a suitable acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine or the pyrazole ring to a pyrazoline.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or pyrazolines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its bioactive pyrazole moiety.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to active sites and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide
- N-(2-ethylpyrazol-3-yl)-3-(1-ethylcyclopropyl)propanamide
- N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclobutyl)propanamide
Uniqueness
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the cyclopropyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-15-10(5-9-13-15)14-11(16)4-6-12(2)7-8-12/h5,9H,3-4,6-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJGSCYCCIOOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)CCC2(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
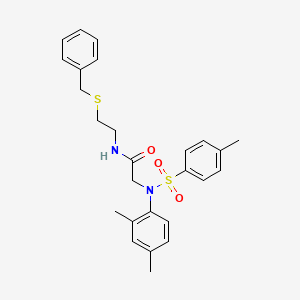
![4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 1-BENZENESULFONATE](/img/structure/B5216853.png)
![9-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole](/img/structure/B5216860.png)
![methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate](/img/structure/B5216867.png)
![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
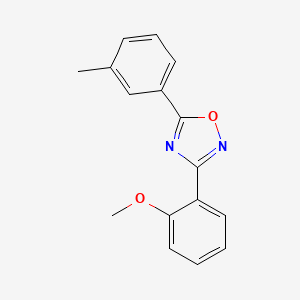
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide](/img/structure/B5216907.png)
![8-Hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B5216923.png)
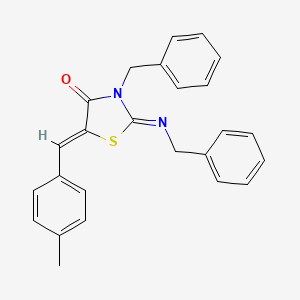
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
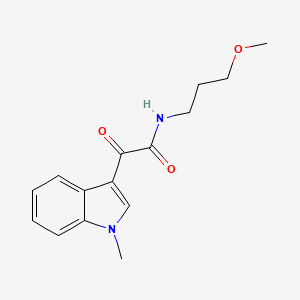
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
